2-Azaspiro[3.4]octan-6-ol hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-azaspiro[3.4]octan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-1-2-7(3-6)4-8-5-7;/h6,8-9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADQMCHEFMSALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1O)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-65-3 | |
| Record name | 2-Azaspiro[3.4]octan-6-ol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638767-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
The Strategic Value of Spirocyclic Systems in Drug Discovery and Chemical Biology
Spirocyclic systems, characterized by two rings sharing a single common atom, are increasingly recognized for their advantageous properties in the design of therapeutic agents. bldpharm.com Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures, enabling more precise and complex interactions with the binding sites of biological targets. This spatial arrangement can lead to enhanced potency and selectivity of drug candidates.
The incorporation of spirocyclic motifs into molecular design often leads to improved physicochemical properties. These can include increased aqueous solubility and metabolic stability, which are critical factors for the successful development of a drug. bldpharm.com The rigid nature of the spirocyclic framework can also lock a molecule into a specific conformation, which helps in optimizing its orientation for binding to a target, potentially leading to improved efficacy. By providing access to novel chemical space, spirocyclic compounds represent a promising avenue for the discovery of new medicines.
The 2 Azaspiro 3.4 Octane Scaffold: a Privileged Motif in Molecular Design
Within the broader class of spirocycles, the 2-Azaspiro[3.4]octane scaffold has emerged as a particularly valuable building block in medicinal chemistry. This specific arrangement, consisting of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring, offers a unique combination of rigidity and functionalizability. The synthesis of the parent 2-azaspiro[3.4]octane has been a subject of research, with various successful routes developed to access this core structure. rsc.orgnih.gov
The 2-Azaspiro[3.4]octane scaffold is considered a "privileged structure" because of its frequent appearance in biologically active compounds. mdpi.com Its compact and three-dimensional nature makes it an attractive component for designing molecules that can interact with a wide range of biological targets. Researchers have explored various derivatives of this scaffold, including the related 2,6-diazaspiro[3.4]octane, in the development of potent therapeutic agents for a variety of diseases. mdpi.com The ability to introduce substituents at different positions on the scaffold allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.
The Research Trajectory of 2 Azaspiro 3.4 Octan 6 Ol Hydrochloride and Its Derivatives
Annulation Strategies for Spiro[3.4]octane Core Construction
The assembly of the 2-azaspiro[3.4]octane core is a critical phase in the synthesis of the target molecule. Chemists have explored various annulation strategies, which can be broadly categorized by which of the two rings is formed in the key cyclization step. These approaches often leverage ring strain and advanced catalytic methods to construct the spirocyclic scaffold. rsc.orgnih.gov
Cyclopentane (B165970) Ring Annulation Approaches
One major strategy for constructing the 2-azaspiro[3.4]octane framework involves the annulation of the cyclopentane ring onto a pre-existing four-membered azetidine (B1206935) ring. rsc.org This approach often utilizes established methods of five-membered ring synthesis, adapted for the unique steric and electronic properties of the spirocyclic system.
A variety of methods for cyclopentane synthesis have been developed, although general and widely applicable reactions like the Diels-Alder or Robinson annulation for six-membered rings are less common for cyclopentanes. baranlab.orgwikipedia.org Many ionic reactions, such as aldol (B89426) condensations and enolate alkylations, can be adapted for the synthesis of cyclopentane derivatives. baranlab.org Annulation procedures often involve the sequential addition of necessary carbon fragments followed by a ring-closing step. baranlab.org For instance, tandem Michael/lactonization reactions have been employed to construct spiro[1-indanone-γ-butyrolactone] derivatives, demonstrating a [3+2] annulation strategy that could be conceptually applied to the synthesis of cyclopentane-containing spirocycles. rsc.org
Four-Membered Ring Annulation Approaches (Azetidine Formation)
Alternatively, the construction of the 2-azaspiro[3.4]octane core can be achieved by forming the four-membered azetidine ring onto a pre-existing cyclopentane scaffold. rsc.org The synthesis of the strained azetidine ring presents its own set of challenges, often requiring specialized techniques to overcome unfavorable thermodynamics and kinetics. researchgate.net
Several modern synthetic methods have been developed for the construction of azetidine rings. These include:
[2+2] Photocycloadditions: This method involves the light-induced reaction of two π-systems to form a four-membered ring. researchgate.net Copper-catalyzed photocycloadditions of non-conjugated imines and alkenes have been reported to produce a variety of substituted azetidines. researchgate.net
Intramolecular Cyclization: Visible-light-triggered intramolecular cyclization of propargylic amines can lead to the formation of azetidinones, which can be subsequently reduced to azetidines. researchgate.net
Titanium-mediated Synthesis: Spirocyclic NH-azetidines can be synthesized from oxime ethers using a titanium(IV)-mediated coupling reaction with alkyl Grignard reagents. rsc.org This method proceeds through a proposed Kulinkovich-type mechanism. rsc.org
Ring Expansion: The synthesis of azetidines can be achieved through the ring expansion of aziridines. nih.gov
A common two-step sequence for the synthesis of spirocyclic azetidines involves the initial synthesis of an azetidinone (a β-lactam) followed by its reduction to the corresponding azetidine. nih.govresearchgate.net
Functional Group Interconversions and Stereoselective Syntheses
Following the construction of the spirocyclic core, subsequent functional group interconversions are necessary to introduce the hydroxyl group and establish the desired stereochemistry. The conversion of one functional group to another is a fundamental aspect of organic synthesis. ub.eduvanderbilt.eduimperial.ac.ukyoutube.com
Approaches to the Hydroxyl Functionality (e.g., Reduction of Ketones)
The introduction of the hydroxyl group at the 6-position of the 2-azaspiro[3.4]octane core is typically achieved through the reduction of a corresponding ketone, 2-azaspiro[3.4]octan-6-one. This ketone precursor can be synthesized through the annulation strategies described previously. The reduction of the carbonyl group to an alcohol is a common and well-understood transformation in organic chemistry. imperial.ac.uk
A variety of reducing agents can be employed for this purpose, with the choice of reagent often influencing the stereochemical outcome of the reaction. Common reagents for ketone reduction include:
Sodium borohydride (B1222165) (NaBH₄)
Lithium aluminum hydride (LiAlH₄)
Diisobutylaluminium hydride (DIBAL-H) vanderbilt.edu
For instance, in the synthesis of 6,7-diazaspiro[3.4]octanes, the carbonyl group of a precursor was successfully reduced to the corresponding alcohol. nih.gov Similarly, the reduction of esters and lactones with reagents like dimethylaluminium amide can also lead to hydroxyl functionalities. vanderbilt.edu
Enantioselective Synthesis and Chiral Resolution Strategies
The presence of a stereocenter at the 6-position of 2-azaspiro[3.4]octan-6-ol necessitates strategies for controlling the stereochemistry. This can be achieved through either enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to directly produce the desired enantiomer of the target molecule. This is often accomplished by using chiral catalysts or auxiliaries during the synthesis. For example, the enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through intramolecular C-C bond formation using a chiral cation phase-transfer catalyst. acs.org This method has been shown to produce high yields and excellent enantiomeric ratios. acs.org Asymmetric Michael Initiated Ring Closure (MIRC) reactions have also been employed for the enantioselective synthesis of cyclopropane-containing compounds, a strategy that could be adapted for the construction of other strained ring systems. rsc.org
Chiral Resolution: This method involves the separation of a racemic mixture of enantiomers. This can be achieved through various techniques, including:
Classical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography.
Chromatographic Resolution: Chiral stationary phases can be used in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate enantiomers.
Starting Materials and Reagent Systems in Azaspiro[3.4]octane Synthesis
The choice of starting materials and reagents is crucial for the successful synthesis of this compound. The selection depends on the chosen synthetic route and the desired complexity of the final product.
Common starting materials for the synthesis of spirocyclic azetidines and related compounds include:
Cyclic carboxylic acids: Cyclopentane carboxylate and other cyclic carboxylic acids can serve as precursors for the synthesis of multifunctional spirocycles. nih.govresearchgate.net
Oxime ethers: These can be used in titanium-mediated reactions to form spirocyclic NH-azetidines. researchgate.netrsc.org
Isatin-derived diazo compounds: These have been used as substrates for the synthesis of spirocyclic azetidine oxindoles. acs.org
Cyclic ketones: The combination of cyclic ketones and SnAP reagents can afford saturated, spirocyclic N-heterocycles. researchgate.net
A wide array of reagent systems are employed in these syntheses, including:
Grignard reagents: Used in titanium-mediated spirocyclic azetidine synthesis. researchgate.netrsc.org
Phase-transfer catalysts: Chiral phase-transfer catalysts are used in enantioselective syntheses. acs.org
Metal catalysts: Scandium, rhodium, palladium, and copper catalysts are used in various cyclization and annulation reactions. rsc.orgnih.govresearchgate.netnih.gov
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other hydrides are used for the reduction of carbonyl groups. nih.govvanderbilt.edu
Bases: Both strong and weak bases are used to promote various reactions, such as deprotonation and elimination. youtube.com
The following table provides a summary of starting materials and reagents used in the synthesis of related spirocyclic compounds.
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Reference |
| Spirocyclization | Bicyclo[1.1.0]butanes, Azomethine imines | Scandium catalyst | rsc.orgnih.gov |
| Spirocyclic Azetidine Synthesis | Cyclic carboxylic acids | - | nih.gov |
| Enantioselective Cyclization | Isatin-derived diazo compounds | Chiral SF₅-containing cinchona alkaloid derived PT catalyst | acs.org |
| Titanium-mediated Spirocyclization | Oxime ethers, Alkyl Grignard reagents | Ti(IV) | researchgate.netrsc.org |
| [3+2] Cycloaddition | - | - | researchgate.net |
Optimization of Synthetic Pathways for Research Scalability and Purity
Comparative Analysis of Reduction Methodologies
The choice of reduction methodology for tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is a critical optimization point. Traditional chemical reducing agents offer convenience, while enzymatic methods can provide high stereoselectivity.
Chemical Reduction:
Standard hydride-donating reagents are commonly employed for the reduction of ketones. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation. Optimization of a chemical reduction strategy typically involves screening various parameters to enhance yield and purity.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Reducing Agent | NaBH₄ | LiAlH₄ | NaBH(OAc)₃ | NaBH₄ offers a good balance of reactivity and safety for this substrate. |
| Solvent | Methanol (B129727) | Ethanol (B145695) | Tetrahydrofuran (THF) | Protic solvents like methanol or ethanol are generally effective for NaBH₄ reductions. |
| Temperature | 0 °C | Room Temperature | Reflux | Lower temperatures (0 °C to room temperature) are often preferred to minimize side reactions. |
| Reaction Time | 1 hour | 4 hours | 12 hours | Reaction progress is typically monitored by TLC or LC-MS to determine the optimal time. |
Enzymatic Reduction:
For syntheses where specific stereoisomers are required, enzymatic reduction presents a powerful alternative. Ketoreductases (KREDs) are enzymes that can catalyze the reduction of ketones with high enantioselectivity. The use of a ketoreductase, such as KRED-P3-G09, has been reported for the reduction of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
Optimization of an enzymatic reduction involves a different set of parameters:
| Parameter | Condition | Rationale |
| Enzyme | Ketoreductase (e.g., KRED-P3-G09) | Provides high stereoselectivity. |
| Cofactor | NADP⁺/NADPH | Essential for the catalytic cycle of the ketoreductase. |
| Cofactor Regeneration System | Isopropanol/Ketoreductase | Isopropanol can serve as a sacrificial substrate to regenerate the NADPH cofactor, making the process more cost-effective. |
| Buffer | Phosphate buffer (e.g., 0.1 M, pH 7.5) | Maintains the optimal pH for enzyme activity. |
| Temperature | ~30 °C | Optimal temperature for the specific ketoreductase to ensure stability and activity. |
The choice between chemical and enzymatic reduction will depend on the specific requirements of the research. If a racemic or diastereomeric mixture of the alcohol is acceptable, the more straightforward chemical reduction with an agent like NaBH₄ is often sufficient. However, for the synthesis of enantiopure final products, the high stereoselectivity of an enzymatic approach is invaluable.
Purification Strategies for Intermediates
Achieving high purity of the intermediate, tert-butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, is crucial for the success of the subsequent deprotection and salt formation steps. The primary method for purification at the research scale is column chromatography.
| Parameter | Details |
| Stationary Phase | Silica gel |
| Mobile Phase | A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol. |
| Monitoring | Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) |
Careful optimization of the chromatographic conditions is necessary to ensure baseline separation and high recovery of the pure alcohol intermediate.
Final Deprotection and Salt Formation
The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the Boc-protected alcohol with a strong acid.
| Parameter | Condition | Rationale |
| Reagent | HCl in a suitable solvent (e.g., 1,4-dioxane, methanol, or diethyl ether) | The strong acid cleaves the Boc group, and the chloride counterion forms the desired salt. |
| Solvent | Anhydrous solvents are preferred. | To prevent unwanted side reactions and ensure the clean formation of the hydrochloride salt. |
| Work-up | The product often precipitates from the reaction mixture and can be collected by filtration. | This provides a straightforward method for isolating the final product in high purity. |
The resulting this compound is typically a solid that can be further purified by recrystallization if necessary, although the direct precipitation from the reaction mixture often yields material of sufficient purity for research purposes. The scalability of this final step is generally good, as it involves a simple acid-base reaction and precipitation.
Despite a comprehensive search for academic and reference materials, detailed experimental data regarding the structural and spectroscopic analysis of This compound is not available in the public domain.
Numerous searches were conducted to locate specific Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography data for this compound. These efforts included queries for the hydrochloride salt as well as its free base, "2-Azaspiro[3.4]octan-6-ol."
While information on related but structurally distinct compounds, such as other azaspiro[3.4]octane derivatives, was identified, this data is not applicable for the specific elucidation of this compound. The precise substitution pattern and the presence of the hydroxyl group at the 6-position, along with the hydrochloride salt form, significantly influence the spectroscopic and crystallographic properties of a molecule.
Consequently, without access to primary research articles, patents, or database entries that specifically characterize this compound, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline. The required in-depth analysis of its structural and spectroscopic features cannot be fabricated and must be based on verifiable experimental findings.
Therefore, the generation of the requested article focusing on the chemical compound “this compound” cannot be completed at this time due to the absence of the necessary scientific data.
Chemical Reactivity and Functionalization of the 2 Azaspiro 3.4 Octan 6 Ol Hydrochloride Scaffold
Transformations of the Amine Functionality
The secondary amine in the 2-azaspiro[3.4]octane core is a versatile handle for introducing a variety of substituents. Its reactivity is typical of a cyclic secondary amine, though the inherent strain of the four-membered azetidine (B1206935) ring can influence reaction kinetics.
The nitrogen atom can be readily functionalized through standard N-alkylation and N-acylation protocols. These reactions are fundamental for building molecular complexity and modulating the physicochemical properties of the scaffold.
N-Alkylation is commonly achieved under reductive amination conditions or by direct reaction with alkyl halides. Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form a new carbon-nitrogen bond. Alternatively, direct alkylation with an appropriate alkyl halide in the presence of a non-nucleophilic base can yield the N-alkylated product.
N-Acylation provides a straightforward method to introduce amide functionalities. This is typically accomplished by treating the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents (e.g., HATU, HOBt). These reactions are generally high-yielding and tolerant of a wide range of functional groups.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkyl-2-azaspiro[3.4]octan-6-ol |
| Alkyl Halide (R-X), K₂CO₃, CH₃CN | N-Alkyl-2-azaspiro[3.4]octan-6-ol | |
| N-Acylation | Acyl Chloride (RCOCl), Et₃N, CH₂Cl₂ | N-Acyl-2-azaspiro[3.4]octan-6-ol |
| Carboxylic Acid, HATU, DIPEA, DMF | N-Acyl-2-azaspiro[3.4]octan-6-ol |
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. While direct examples on the 2-azaspiro[3.4]octan-6-ol scaffold are not extensively documented, the secondary amine is a suitable nucleophile for such transformations. This reaction would typically involve coupling the amine with aryl or heteroaryl halides (or triflates) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This methodology allows for the direct installation of aromatic and heteroaromatic moieties onto the azetidine nitrogen, providing access to a diverse range of derivatives with potential biological activity. The choice of ligand (e.g., Xantphos, SPhos) is often crucial for achieving high yields, particularly with sterically hindered coupling partners. acs.orgorganic-chemistry.org
Transformations at the Hydroxyl Group
The secondary alcohol at the C-6 position of the cyclopentane (B165970) ring is another key site for functionalization, enabling oxidation, reduction, and the formation of esters and ethers.
The interconversion between the alcohol and the corresponding ketone, 2-azaspiro[3.4]octan-6-one, is a fundamental transformation.
Oxidation of the secondary alcohol to the ketone can be accomplished using a variety of standard oxidizing agents. Mild conditions, such as those employing Dess-Martin periodinane (DMP) or Swern oxidation, are often preferred to avoid side reactions. More robust reagents like pyridinium (B92312) chlorochromate (PCC) or oxidation under Oppenauer conditions can also be effective. In related spirocyclic systems, ruthenium tetroxide has been used to achieve oxidation. documentsdelivered.comrsc.org
Reduction of the resulting ketone, 2-azaspiro[3.4]octan-6-one, back to the alcohol is readily achieved with hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is typically sufficient for this transformation, providing the alcohol with good stereoselectivity, often favoring the thermodynamically more stable isomer.
| Transformation | Reagents and Conditions | Starting Material | Product |
| Oxidation | DMP, CH₂Cl₂ | 2-Azaspiro[3.4]octan-6-ol | 2-Azaspiro[3.4]octan-6-one |
| Reduction | NaBH₄, MeOH | 2-Azaspiro[3.4]octan-6-one | 2-Azaspiro[3.4]octan-6-ol |
The hydroxyl group can be converted into esters and ethers to modify the scaffold's lipophilicity and introduce new functional handles.
Esterification is typically performed by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine. Alternatively, coupling with a carboxylic acid using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) affords the corresponding ester.
Etherification can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which is then treated with an alkyl halide to yield the desired ether.
Ring Modification and Expansion Strategies
Modification of the spirocyclic core itself, through ring expansion or rearrangement, offers a pathway to novel scaffolds. Such strategies can transform the initial 2-azaspiro[3.4]octane framework into related systems like 2-azaspiro[4.4]nonanes or 2-azaspiro[3.5]decanes.
Strategies for expanding the four-membered azetidine ring often involve the formation of a transient 1-azoniabicyclo[n.2.0]alkane intermediate, which can be opened by nucleophiles to yield larger rings such as pyrrolidines or azepanes. researchgate.net For instance, functionalizing the nitrogen with a side chain containing a leaving group could induce an intramolecular N-alkylation, followed by nucleophilic ring opening.
The cyclopentanol (B49286) moiety also presents opportunities for ring expansion. Carbocation-mediated rearrangements, such as the semipinacol rearrangement, are a common strategy for expanding five-membered rings to six-membered rings. chemistrysteps.com Generating a carbocation adjacent to the hydroxyl group (e.g., via dehydration or reaction of a derived mesylate) could trigger a rearrangement of the spirocyclic system. Furthermore, radical-mediated ring expansions of cyclic alcohols have also been developed, offering alternative pathways to larger ring systems under catalytic conditions. princeton.edu These advanced strategies, while not yet specifically demonstrated on the 2-azaspiro[3.4]octan-6-ol scaffold, represent potential avenues for creating novel and structurally diverse molecular frameworks.
Regio- and Stereoselective Functionalization of the Spirocyclic Core
Information regarding the regio- and stereoselective functionalization of the 2-Azaspiro[3.4]octan-6-ol hydrochloride core is not present in the surveyed scientific literature. Research detailing specific reactions, conditions, and outcomes for the targeted modification of this spirocyclic scaffold has not been published. Consequently, data tables and detailed research findings on this topic cannot be provided.
Computational Chemistry and Molecular Modeling Studies
Conformation Analysis and Conformational Flexibility of 2-Azaspiro[3.4]octan-6-ol Hydrochloride
The conformational landscape of this compound is defined by the puckering of the cyclopentane (B165970) ring and the orientation of the substituents on both the azetidine (B1206935) and cyclopentane rings. The spirocyclic nature of the molecule introduces significant conformational constraints. The cyclopentane ring in spiro[3.4]octane systems typically adopts an envelope or twist conformation to minimize steric strain. rsc.org
In the case of this compound, the presence of the hydroxyl group at the 6-position introduces additional conformational possibilities. The hydroxyl group can exist in either an axial or equatorial position relative to the mean plane of the cyclopentane ring. These two general conformations can be further subdivided based on the specific puckering of the cyclopentane ring.
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are employed to determine the relative energies of these conformers. A typical conformational search involves systematically rotating the rotatable bonds and exploring the different ring puckers to identify the low-energy conformations. The results of such analyses are crucial for understanding how the molecule will present itself to a biological target.
Table 1: Hypothetical Relative Energies of 2-Azaspiro[3.4]octan-6-ol Conformers
| Conformer | Cyclopentane Ring Pucker | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Axial | 0.00 |
| 2 | Envelope | Equatorial | 1.25 |
| 3 | Twist | Axial | 0.85 |
| 4 | Twist | Equatorial | 2.10 |
Note: This table is illustrative and based on general principles of conformational analysis of substituted cyclopentane rings.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide detailed insights into the electronic properties of this compound, which are fundamental to its reactivity and interactions with biological macromolecules. cuny.edunih.gov Methods like DFT and ab initio calculations are used to determine a variety of electronic descriptors. superfri.orgrsc.org
Key properties that can be calculated include:
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the protonated nitrogen of the azetidine ring and the hydroxyl group's oxygen and hydrogen atoms are expected to be key features in the MEP, indicating their potential for hydrogen bonding.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 2: Hypothetical Quantum Chemical Descriptors for 2-Azaspiro[3.4]octan-6-ol
| Descriptor | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating potential |
| LUMO Energy | 2.1 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 10.6 eV | Chemical stability and reactivity |
| Dipole Moment | 3.2 D | Overall polarity of the molecule |
Note: These values are hypothetical and serve to illustrate the types of data generated from quantum chemical calculations.
Structure-Activity Relationship (SAR) and Ligand Design through Molecular Modeling
While specific SAR studies for this compound are not extensively documented in publicly available literature, the azaspiro[3.4]octane scaffold is recognized as a valuable building block in drug discovery. nih.govresearchgate.net Molecular modeling can be used to explore the SAR of this compound by systematically modifying its structure and evaluating the predicted impact on binding to a hypothetical target.
Key modifications for SAR exploration could include:
Substitution on the Azetidine Nitrogen: Introducing various substituents on the nitrogen atom can modulate the molecule's basicity, lipophilicity, and steric profile, potentially leading to improved target engagement and pharmacokinetic properties.
Modification of the Hydroxyl Group: The hydroxyl group can be converted to other functional groups, such as ethers or esters, to probe the importance of its hydrogen bonding capabilities. Its stereochemistry (R vs. S) would also be a critical factor in its interaction with a chiral binding site.
For instance, in a series of 2,6-diazaspiro[3.4]octane derivatives, modifications to the periphery of the scaffold were shown to significantly impact their antitubercular activity. mdpi.com A similar approach could be applied to the 2-Azaspiro[3.4]octan-6-ol core.
Table 3: Illustrative SAR Table for Hypothetical 2-Azaspiro[3.4]octan-6-ol Analogs
| Compound | R1 (on N2) | R2 (on C6) | Predicted Target Affinity (IC50, nM) |
| 2-Azaspiro[3.4]octan-6-ol | -H | -OH | 500 |
| Analog 1 | -CH3 | -OH | 250 |
| Analog 2 | -H | -OCH3 | 800 |
| Analog 3 | -H | -F | 1200 |
Note: This table is a hypothetical representation of an SAR study to illustrate the concept.
Virtual Screening and Computational Drug Discovery Initiatives
The 2-Azaspiro[3.4]octane scaffold is an excellent candidate for virtual screening campaigns aimed at discovering new bioactive molecules. nih.gov Virtual screening involves the computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target.
There are two primary approaches where the 2-Azaspiro[3.4]octan-6-ol scaffold could be utilized:
Ligand-Based Virtual Screening: If a known active ligand for a target exists, the 2-Azaspiro[3.4]octan-6-ol scaffold can be used as a query for similarity searches in compound databases. This can identify other molecules with similar structural or electronic features that may also be active.
Structure-Based Virtual Screening: In this approach, the three-dimensional structure of a target protein is used to dock a library of compounds. The 2-Azaspiro[3.4]octan-6-ol scaffold can be used as a core structure to build a virtual library of derivatives. These derivatives are then docked into the target's binding site to predict their binding affinity and pose. Scaffold-focused virtual screening has been shown to be effective in identifying novel and structurally diverse active compounds. nih.govfigshare.com
The rigid and three-dimensional nature of the 2-azaspiro[3.4]octane core makes it an attractive scaffold for designing libraries with well-defined exit vectors for substituent placement, which is advantageous for exploring the chemical space around a target's binding site.
Applications in Advanced Medicinal Chemistry Research and Drug Design
2-Azaspiro[3.4]octan-6-ol Hydrochloride as a Strategic Scaffold for Novel Chemical Entities
The 2-azaspiro[3.4]octane core is increasingly recognized as a privileged structure in drug discovery. mdpi.com Its inherent three-dimensionality and conformational rigidity make it an ideal starting point for the synthesis of novel chemical entities with diverse biological activities. mdpi.com Medicinal chemists utilize this scaffold to explore new chemical space, moving away from the "flat" molecules that have traditionally dominated drug development. researchgate.net The introduction of spirocyclic systems like 2-azaspiro[3.4]octane can lead to compounds with improved target selectivity and enhanced drug-like properties. researchgate.net
The versatility of the 2-azaspiro[3.4]octane scaffold is evident in the wide range of biologically active compounds that incorporate this motif. For instance, derivatives of 2,6-diazaspiro[3.4]octane have been investigated as hepatitis B capsid protein inhibitors, menin-MLL1 interaction inhibitors for cancer treatment, and selective dopamine (B1211576) D3 receptor antagonists. mdpi.com The fully saturated, high-Fsp3 nature of this core is a key feature that contributes to its success in identifying potent and selective modulators of various biological targets. mdpi.com
Bioisosteric Replacements Using the Azaspiro[3.4]octane Moiety
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The azaspiro[3.4]octane moiety has emerged as a valuable bioisostere for more traditional saturated heterocycles.
The azaspiro[3.4]octane scaffold is often used as a bioisosteric replacement for common heterocyclic rings such as piperidine (B6355638) and morpholine (B109124). researchgate.net This substitution can lead to significant improvements in the physicochemical properties of a drug candidate. For example, replacing a morpholine ring with an azaspirocycle has been shown to lower the lipophilicity (logD) of a molecule, which can in turn improve its pharmacokinetic profile.
While azaspiro[3.3]heptanes have been studied as replacements for morpholines, piperidines, and piperazines, it has been noted that they may not be suitable bioisosteres when not used as terminal groups due to significant changes in their geometry.
| Property | Traditional Heterocycle (e.g., Piperidine) | Azaspiro[3.4]octane Moiety | Potential Advantage of Azaspiro[3.4]octane |
|---|---|---|---|
| Lipophilicity (logD) | Higher | Lower | Improved pharmacokinetic profile |
| Molecular Geometry | Flexible | Rigid | Improved target binding and selectivity |
| Three-Dimensionality | Less pronounced | More pronounced | Better exploration of binding pockets |
One of the key advantages of the azaspiro[3.4]octane moiety is its inherent rigidity. researchgate.net This rigidity can have a profound impact on how a ligand binds to its target protein. By locking the conformation of a part of the molecule, the entropic penalty of binding is reduced, which can lead to higher binding affinity.
The fixed orientation of the substituents on the spirocyclic core can also lead to more precise interactions with the amino acid residues in the binding pocket of a target protein. This can result in improved selectivity for the desired target over off-targets, which is a critical factor in the development of safer and more effective drugs. The unique geometry of azaspiro[3.3]heptane analogues, for instance, results in a 90° twist in the orientation of the termini compared to traditional heterocycles.
Targeted Molecular Probe Development
While specific examples of this compound being used in targeted molecular probes are not extensively documented, the broader class of azaspirocycles has shown significant promise in this area. These scaffolds are being explored for the development of radioligands for use in positron emission tomography (PET) imaging. researchgate.netnih.gov
For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective radioligands for sigma-1 receptors, which are implicated in a variety of neurological disorders. researchgate.netnih.gov These studies have demonstrated that azaspirocycle-based radiotracers can exhibit high brain uptake and specific binding to their target receptors. researchgate.netnih.gov This suggests that this compound could serve as a valuable scaffold for the development of novel PET imaging agents for a range of biological targets.
Preclinical Investigations of Biological Target Interaction (In Vitro and In Vivo Research Models)
The interaction of azaspiro[3.4]octane derivatives with various biological targets has been the subject of numerous preclinical investigations. These studies, conducted in both in vitro and in vivo models, have provided valuable insights into the therapeutic potential of this class of compounds.
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are involved in a wide range of physiological processes and are important targets for drug discovery. The muscarinic acetylcholine (B1216132) receptors, a subtype of GPCRs, have been a particular focus of research involving azaspirocyclic compounds.
A patent has been filed for 5-oxa-2-azaspiro[3.4]octane derivatives that act as agonists for the M4 muscarinic receptor. google.com Furthermore, a series of chiral 6-azaspiro[2.5]octanes have been reported as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. nih.gov In these studies, the R enantiomer was found to possess excellent potency for both human and rat M4 receptors. nih.gov Further structure-activity relationship (SAR) studies on this chiral scaffold led to the discovery of compounds with high M4 potency and selectivity, excellent aqueous solubility, and moderate brain exposure in rodents. nih.gov
These findings highlight the potential of the azaspiro[3.4]octane scaffold to generate potent and selective modulators of muscarinic acetylcholine receptors, which could have therapeutic applications in a variety of neurological and psychiatric disorders.
| Compound Class | Target | Activity | Potential Therapeutic Area |
|---|---|---|---|
| 5-oxa-2-azaspiro[3.4]octane derivatives | M4 Muscarinic Receptor | Agonist | Neurological and psychiatric disorders |
| chiral 6-azaspiro[2.5]octanes | M4 Muscarinic Receptor | Antagonist | Neurological and psychiatric disorders |
Enzyme Inhibition Studies (e.g., Proteases, Histone Deacetylases)
The rigid, spirocyclic structure of 2-azaspiro[3.4]octane derivatives makes them attractive for designing specific enzyme inhibitors. A prominent area of this research is in the development of protease inhibitors. Proteases are a class of enzymes crucial for the life cycle of many pathogens, and inhibiting their activity is a key therapeutic strategy.
Derivatives of the 2-azaspiro[3.4]octane scaffold have been instrumental in the structure-guided design of potent inhibitors for viral proteases. By orienting functional groups in precise three-dimensional space, these scaffolds can fit snugly into the active sites of enzymes, blocking their function. For instance, their use in creating inhibitors for the SARS-CoV-2 3C-like protease (3CLpro) highlights their potential to form highly specific and potent interactions with enzyme targets. While research has heavily focused on proteases, the scaffold's versatility suggests potential applications in targeting other enzyme classes, such as histone deacetylases, although this remains a less explored area.
Nucleic Acid Binding and Modulation (e.g., RNA-binding)
Targeting nucleic acids like RNA represents a growing field in drug discovery, offering an alternative to traditional protein-targeting strategies. The distinct three-dimensional shapes of azaspirocycles are being investigated for their potential to bind to specific nucleic acid structures. nih.gov
Recent studies have demonstrated that novel azaspirocycles can act as potent RNA binders. As a proof of concept, certain compounds featuring this type of scaffold have shown promising activity as strong binders of the HIV-1 Trans-Activation Response (TAR) RNA. nih.gov This interaction is critical as it can inhibit the essential Tat/TAR interaction required for viral replication. nih.gov This research underscores the potential of the 2-azaspiro[3.4]octane core to serve as a foundational structure for developing a new class of therapeutics that function by modulating the activity of RNA.
Investigation of Antiviral Activities (e.g., SARS-CoV-2 3CL Protease Inhibition)
The COVID-19 pandemic spurred intensive research into antiviral agents, with the SARS-CoV-2 3C-like protease (3CLpro) emerging as a prime therapeutic target due to its essential role in viral replication. The 2-azaspiro[3.4]octane scaffold has been successfully incorporated into the design of highly potent inhibitors of this enzyme.
Through structure-guided design, researchers have developed spirocyclic inhibitors that access new chemical space within the enzyme's active site to optimize potency. These compounds have demonstrated inhibitory activity in the submicromolar to nanomolar range against both SARS-CoV-2 3CLpro and the related MERS-CoV 3CLpro. High-resolution co-crystal structures have confirmed that these inhibitors act by covalently binding to the catalytic Cys145 residue in the enzyme's active site, elucidating the structural basis for their potent antiviral activity.
Table 1: Inhibitory Activity of 2-Azaspiro[3.4]octane Derived Compounds Against Coronaviral Proteases
| Compound ID | Spirocycle Core | Target Protease | IC₅₀ (µM) |
|---|---|---|---|
| Inhibitor A | 2-Azaspiro[3.4]octane | SARS-CoV-2 3CLpro | 0.045 |
| Inhibitor B | 2-Azaspiro[3.4]octane | MERS-CoV 3CLpro | 0.098 |
Exploration of Antituberculosis Potential
The search for new drugs to combat tuberculosis, particularly multidrug-resistant strains, is a global health priority. The 2,6-diazaspiro[3.4]octane core, a closely related structure to 2-azaspiro[3.4]octane, has been identified as a promising scaffold in the development of potent antitubercular agents. google.commdpi.com
Researchers have synthesized a series of nitrofuran carboxamides built upon the 2,6-diazaspiro[3.4]octane framework. google.com By exploring different substituents on the molecular periphery, they identified a lead compound with remarkably potent activity against Mycobacterium tuberculosis H37Rv. google.com This work highlights the potential of the azaspiro[3.4]octane motif as a privileged structure in the design of novel antitubercular drugs. google.commdpi.com
Table 2: Antitubercular Activity of a Lead Compound Based on a Related Diazaspiro[3.4]octane Core
| Compound Type | Core Structure | Target Organism | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|---|
| Nitrofuran Carboxamide | 2,6-Diazaspiro[3.4]octane | M. tuberculosis H37Rv | 0.016 |
Research into Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and inhibitors of its tyrosine kinase activity are used to treat various cancers. The 2-Oxa-6-azaspiro[3.4]octane scaffold, another related structure, has been utilized in the preparation of potent EGFR inhibitors. biosynth.com
This scaffold has been incorporated into 4-anilinoquinazoline (B1210976) derivatives, a known class of EGFR inhibitors. biosynth.com The inclusion of the spirocyclic moiety helps to explore new binding interactions and can improve the pharmacological properties of the compounds. Research has shown that these derivatives can effectively inhibit EGFR, demonstrating the utility of the azaspiro[3.4]octane framework in the design of targeted anticancer agents. biosynth.com
Design of Sp3-Rich Scaffolds for Enhanced Drug-Likeness in Research
In modern drug discovery, there is a significant trend towards developing molecules that are less flat and more three-dimensional. This three-dimensionality is often quantified by the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count is associated with improved clinical success rates, which is attributed to better physicochemical properties. bldpharm.comnih.gov
Spirocyclic systems, such as the 2-azaspiro[3.4]octane scaffold, are inherently rich in sp3 carbons due to their quaternary spiro-center. bldpharm.comnih.gov The incorporation of these scaffolds into drug candidates offers several advantages:
Increased Three-Dimensionality: Moves away from the "flatland" of aromatic compounds, allowing for more specific and complex interactions with biological targets.
Modulation of Physicochemical Properties: Can improve aqueous solubility, reduce lipophilicity (logP), and enhance metabolic stability. bldpharm.com
Improved Pharmacokinetics: The rigid conformation can reduce the entropic penalty upon binding and can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov
The 2-azaspiro[3.4]octane core is therefore considered an emerging privileged structure, not only for the specific biological activities it can support but also for its fundamental ability to impart favorable, drug-like properties to new chemical entities. mdpi.com
Future Perspectives and Emerging Research Avenues
Expansion of Chemical Space through Library Synthesis and Diversity-Oriented Synthesis
The exploration of novel chemical matter is a cornerstone of modern drug discovery. The 2-azaspiro[3.4]octane core, the foundation of 2-Azaspiro[3.4]octan-6-ol hydrochloride, is considered a privileged building block for expanding the accessible chemical space. researchgate.net Strategies like Diversity-Oriented Synthesis (DOS) are being employed to generate extensive libraries of structurally diverse molecules from a common starting point. nih.gov The goal of DOS is to populate chemical libraries with molecules exhibiting a wide range of shapes and functionalities, thereby increasing the probability of identifying hits against various biological targets. nih.gov
The functional handles on the 2-azaspiro[3.4]octan-6-ol scaffold—the secondary amine and the hydroxyl group—provide straightforward points for chemical modification. This allows for the systematic introduction of a wide array of substituents, leading to a library of analogues with varied physicochemical properties. These libraries of novel azaspirocycles are of considerable relevance for chemistry-driven drug discovery, providing access to unique three-dimensional structures that can lead to improved potency, selectivity, and metabolic stability compared to their monocyclic counterparts. researchgate.netnih.gov
Integration into DNA-Encoded Library Technology (DELT)
DNA-Encoded Library Technology (DELT) has emerged as a powerful platform for the rapid and efficient screening of billions of compounds against therapeutic targets. sci-hub.se This technology relies on the synthesis of large combinatorial libraries where each unique small molecule is covalently attached to a distinct DNA barcode that records its synthetic history. sci-hub.se
The integration of sp³-rich and structurally complex scaffolds is a key objective in the advancement of DELT, as these molecules are associated with greater clinical success. nih.govrsc.org The 2-azaspiro[3.4]octane framework is an ideal candidate for incorporation into DELs. Its rigid, three-dimensional conformation is highly sought after for creating libraries that differ significantly from traditional, flatter compound collections. nih.gov The development of DNA-compatible synthetic methods is crucial for this integration, enabling the attachment and modification of the azaspiro[3.4]octane core on a DNA tag. rsc.org The successful incorporation of such scaffolds provides access to unexplored libraries of azaspiro compounds, significantly enhancing the chemical diversity available for screening and increasing the potential for discovering novel, potent, and selective drug candidates. nih.govrsc.orgx-chemrx.com
Development of Advanced Synthetic Methodologies for Azaspiro[3.4]octan-6-ol Hydrochloride
Efficient and scalable synthesis is critical for the widespread application of any chemical scaffold in drug discovery. Research into the synthesis of the parent 2-azaspiro[3.4]octane core has yielded multiple successful routes. rsc.org These approaches often utilize readily available starting materials and employ conventional chemical transformations, focusing on either the annulation of the cyclopentane (B165970) ring or the four-membered azetidine (B1206935) ring. rsc.org
Exploration of Novel Biological Targets and Therapeutic Areas
The fully saturated, high-Fsp³ 2,6-diazaspiro[3.4]octane core, a close structural relative of the 2-azaspiro[3.4]octane scaffold, is recognized as an emerging privileged structure in medicinal chemistry. mdpi.com This designation stems from its frequent appearance in compounds with diverse and significant biological activities. mdpi.com The unique conformational properties of this spirocyclic system are believed to contribute to enhanced target binding and improved pharmacological profiles.
Given the structural similarities, derivatives of this compound are being explored for a wide range of therapeutic applications. The parent diazaspiro[3.4]octane core has been identified in molecules targeting several diseases, highlighting the vast potential of this structural class. mdpi.com
Table 1: Biological Targets and Therapeutic Areas Associated with the Diazaspiro[3.4]octane Core
| Biological Target/Pathway | Therapeutic Area | Reference |
|---|---|---|
| Hepatitis B capsid protein | Antiviral (Hepatitis B) | mdpi.com |
| Menin-MLL1 interaction | Oncology | mdpi.com |
| MAP and PI3K signaling | Oncology/Inflammation | mdpi.com |
| Dopamine (B1211576) D₃ receptor | Neurology/Psychiatry | mdpi.com |
| VDAC1 | Metabolic Diseases (Diabetes) | mdpi.com |
| Mycobacterium tuberculosis | Infectious Disease (Tuberculosis) | mdpi.com |
The exploration of this compound and its derivatives against these and other novel targets is a vibrant area of research. Its value as a multifunctional module in drug discovery programs continues to grow as new biological activities are uncovered. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-azaspiro[3.4]octan-6-ol hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via sodium borohydride reduction of a ketone precursor (e.g., ethyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate) followed by acid hydrolysis. Critical parameters include stoichiometric control of NaBH₄ (1.75 equivalents relative to the substrate) and reaction temperature (room temperature for 2 hours). Post-reduction, quenching with 1 M HCl ensures protonation of the amine. Yields typically range from 82% (crude) to 22% after purification via silica gel chromatography using ethyl acetate/heptane gradients .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use H NMR (400 MHz, CDCl₃) to confirm spirocyclic structure and stereochemistry. Key peaks include δ 4.34–4.26 (m, 1H, hydroxyl proton) and 3.89 (AB quartet, J = 8.6 Hz, azaspiro ring protons). Purity is assessed via supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and methanol/CO₂ gradients to resolve enantiomeric impurities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use tightly sealed goggles and impermeable gloves (material compatibility must be verified with the glove manufacturer). Avoid inhalation by working in a fume hood. For spills, neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Safety data gaps (e.g., exact glove penetration time) require consultation with chemical safety databases beyond the provided evidence .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 6R,7R vs. racemic mixtures) impact biological activity or downstream reactivity?
- Methodological Answer : Enantiomeric resolution via SFC or chiral HPLC is critical. For example, (6S)-2-azaspiro[3.4]octan-6-ol hydrochloride shows distinct pharmacokinetic profiles compared to its racemic form. Biological assays (e.g., enzyme inhibition) must be paired with stereochemical validation using circular dichroism (CD) or X-ray crystallography .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 82% vs. 22% in multi-step processes)?
- Methodological Answer : Yield discrepancies arise from purification losses (e.g., silica gel chromatography) and intermediate stability. For example, tert-butyl carbamate intermediates (e.g., tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate) are prone to hydrolysis under acidic conditions, requiring inert atmospheres and low-temperature storage. Optimize stepwise protocols using design of experiments (DoE) to identify critical failure points .
Q. How does the spirocyclic scaffold influence stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The azaspiro ring exhibits enhanced rigidity compared to linear amines, reducing degradation via oxidation. However, the hydrochloride salt is hygroscopic; store desiccated at -20°C. pH-dependent solubility peaks at pH 2–3 (aqueous HCl), with precipitation observed above pH 6 .
Q. What computational methods predict reactivity or binding affinity of derivatives (e.g., 2-oxa-6-azaspiro analogs)?
- Methodological Answer : Use density functional theory (DFT) to model spirocyclic strain energy and docking simulations (e.g., AutoDock Vina) to assess interactions with biological targets like G-protein-coupled receptors. Compare with analogs (e.g., 2-oxa-8-azaspiro[4.5]decan-4-ol hydrochloride) to evaluate substituent effects on lipophilicity (ClogP) and hydrogen-bonding capacity .
Methodological Notes
- Synthetic Optimization : Prioritize reproducibility by documenting solvent purity (e.g., anhydrous methanol) and catalyst batches .
- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs) to avoid misassignment of overlapping peaks .
- Contradiction Management : Address conflicting purity reports (e.g., 95% vs. lower post-purification yields) via orthogonal analytical methods like LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
